molecular formula C23H29N5O11 B022783 Herbicidin A CAS No. 55353-31-6

Herbicidin A

Cat. No.: B022783
CAS No.: 55353-31-6
M. Wt: 551.5 g/mol
InChI Key: LOWKANMKNQBRPJ-MRAUHCMASA-N
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Mechanism of Action

Target of Action

Herbicidin A is an adenosine-derived nucleoside antibiotic . It exhibits selective toxicity against dicotyledonous plants , and it also shows activity against bacterial diseases such as rice bacterial leaf blight, inhibits the proliferation of the human intestinal parasite Cryptosporidium parvum, and displays antialgal and antifungal activities .

Mode of Action

The mode of action and broader pharmacology of this compound have received little attention due to its restricted availability . It’s known that this compound interacts with its targets in a way that leads to selective toxicity against certain organisms .

Biochemical Pathways

This compound is derived from multiple Streptomyces strains . The core structure of this compound and its derivatives is a rare tricyclic structure formed by an 11-carbon sugar, also known as aureonuclemycin . This structure is considered an intermediate in the biosynthetic pathway of various Herbicidin derivatives .

The biosynthetic gene cluster for Herbicidin, known as “her”, was reported in Streptomyces sp. L-9-10 . The research revealed that the pyran ring (ring-C) and furan ring (ring-A) of the tricyclic skeleton of Herbicidin come from glucose and ribose, respectively . The carbon glycosylation reaction required to connect these two rings is thought to be catalyzed by the B12-dependent radical SAM enzyme Her6 .

Result of Action

The result of this compound’s action is the inhibition of certain biological processes in its targets, leading to its various biological activities. For example, it can inhibit the germination of plant seeds and exhibit herbicidal activity against dicotyledonous plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in submerged culture of Streptomyces scopuliridis M40 was successfully scaled up from a 5-L jar to a 500-L pilot vessel , indicating that the production environment can significantly impact the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Herbicidin-A undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Herbicidin-A include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Comparison with Similar Compounds

Herbicidin-A is part of a family of nucleoside antibiotics that includes compounds like Herbicidin-B and Herbicidin-C. These compounds share similar tricyclic saccharide structures but differ in their specific functional groups and biological activities . Herbicidin-A is unique in its potent herbicidal activity and its ability to inhibit bacterial infections in plants .

List of Similar Compounds

Herbicidin-A stands out due to its dual herbicidal and antibiotic properties, making it a valuable compound for both agricultural and medical applications.

Properties

IUPAC Name

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKANMKNQBRPJ-MRAUHCMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317929
Record name Herbicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55353-31-6
Record name Herbicidin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55353-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herbicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herbicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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